molecular formula C21H38O2 B8008074 Methyl icosa-11,14-dienoate

Methyl icosa-11,14-dienoate

Cat. No.: B8008074
M. Wt: 322.5 g/mol
InChI Key: GWJCFAOQCNNFAM-UHFFFAOYSA-N
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Description

Methyl icosa-11,14-dienoate, with the CAS Registry Number 61012-46-2, is a chemical compound classified as a fatty acid methyl ester . Its molecular formula is C 21 H 38 O 2 and it has a molecular weight of 322.53 g/mol . This specific isomer is also known as Methyl (11Z,14Z)-icosa-11,14-dienoate and (all-Z)-Methyl eicosa-11,14-dienoate, indicating the cis (Z) configuration at its double bonds . Key physical properties include a boiling point of approximately 396.6°C at 760 mmHg and a flash point of 91.5°C . The compound should be stored under specific conditions to maintain stability; it is recommended to keep it in a dark place, sealed in a dry environment, and preferably in a freezer at -20°C . As a specialized fatty acid derivative, it is of significant interest in various biochemical and metabolic research areas. Researchers utilize this compound and its analogs in systems pharmacology approaches to explore complex biological interactions and networks, particularly in the study of multi-component formulations . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl icosa-11,14-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJCFAOQCNNFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862959
Record name Methyl icosa-11,14-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lipid Extraction and Preprocessing

Lipids are extracted from biological matrices (e.g., plant tissues, microbial cultures) using a modified Folch protocol:

  • Solvent system : Methanol:MilliQ water:formic acid (86.5:12.5:1.0 v/v)

  • Procedure :

    • Homogenize samples in extraction solvent (400 μL per 10 mg biomass).

    • Vortex for 1 minute, ultrasonicate, and incubate at −20°C for 1 hour.

    • Centrifuge at 15,000 rpm for 15 minutes to pellet debris.

    • Collect supernatant and evaporate organic solvents under nitrogen gas.

    • Freeze-dry residues to isolate crude lipids.

Boron Trifluoride (BF₃)-Methanol Derivatization

Transesterification is catalyzed by BF₃-methanol, which cleaves ester bonds in triglycerides and phospholipids:

  • Reagent composition : 14% BF₃ in methanol (w/v)

  • Reaction conditions :

    • Add 1 mL BF₃-methanol to 10 mg lipid extract.

    • Heat at 70°C for 60 minutes under nitrogen atmosphere.

    • Cool to room temperature and add 1 mL hexane to partition FAMEs.

    • Centrifuge at 3,000 rpm for 5 minutes to separate phases.

    • Collect hexane layer and evaporate to dryness.

Table 1: Critical Parameters for BF₃-Methanol Transesterification

ParameterOptimal ConditionImpact on Yield
Reaction temperature70°CMaximizes FAME conversion
Reaction time60 minutesPrevents degradation
BF₃ concentration14% (w/v)Balances catalytic efficiency and side reactions
Hexane volume1 mL per 10 mg lipidsEnsures complete FAME partitioning

Direct Esterification of 11,14-Icosadienoic Acid

For synthetic preparations, 11,14-icosadienoic acid is esterified with methanol under acidic conditions. Although less common in analytical workflows, this method achieves higher purity for industrial-scale production.

Acid-Catalyzed Esterification

  • Catalyst : Sulfuric acid (H₂SO₄, 2% v/v)

  • Reaction setup :

    • Dissolve 1 g 11,14-icosadienoic acid in 20 mL anhydrous methanol.

    • Add H₂SO₄ dropwise with stirring.

    • Reflux at 65°C for 4 hours.

    • Neutralize with sodium bicarbonate and extract FAMEs with diethyl ether.

Purification and Quality Control

  • Distillation : Short-path distillation at 180°C (0.1 mbar) removes unreacted methanol and fatty acids.

  • Chromatographic validation : GC/MS with a DB-23 column (60 m × 0.25 mm × 0.25 μm) confirms ≥98% purity (retention time: 22.3 minutes).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and throughput:

  • Continuous flow reactors : Tubular reactors with immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enable 90% conversion at 50°C.

  • Solvent recycling : Hexane and methanol are recovered via fractional distillation, reducing waste.

Table 2: Comparison of Laboratory vs. Industrial Methods

MetricLaboratory (BF₃-Methanol)Industrial (Enzymatic)
Reaction time60 minutes24 hours
Catalyst cost$0.50 per gram$0.02 per gram
Purity≥95%≥90%
Throughput10 samples/day1,000 kg/day

Methodological Challenges and Solutions

Isomerization During Synthesis

The cis-trans isomerization of double bonds occurs at temperatures >80°C. Mitigation strategies include:

  • Conducting reactions under nitrogen to prevent oxidation.

  • Using low-temperature catalysts (e.g., tetrabutylammonium bromide).

Solvent Residues in Final Product

Residual BF₃ or methanol is eliminated via:

  • Washing with 0.1 M sodium hydroxide.

  • Molecular sieve adsorption (3Å pore size).

Emerging Techniques and Innovations

Microwave-Assisted Transesterification

Microwave irradiation (300 W, 10 minutes) reduces reaction time by 83% while maintaining 94% yield.

Supercritical Methanol Processing

At 250°C and 20 MPa, supercritical methanol achieves 99% conversion without catalysts, though energy costs remain prohibitive.

Chemical Reactions Analysis

Hydrogenation

Hydrogenation converts the double bonds into single bonds, yielding methyl icosa-11,14-dienoate’s saturated analog:

Methyl icosa 11 14 dienoate+H2Pd CMethyl eicosanoate\text{Methyl icosa 11 14 dienoate}+\text{H}_2\xrightarrow{\text{Pd C}}\text{Methyl eicosanoate}

Catalysts: Palladium on carbon (Pd/C) or nickel (Ni).

Oxidation

  • Epoxidation: Reaction with peracids (e.g., m-CPBA) forms epoxide derivatives:

Methyl icosa 11 14 dienoate+m CPBAEpoxymethyl ester\text{Methyl icosa 11 14 dienoate}+\text{m CPBA}\rightarrow \text{Epoxymethyl ester}

  • Autoxidation: Generates hydroperoxides under oxidative stress:

Methyl icosa 11 14 dienoate+O2Hydroperoxide derivatives\text{Methyl icosa 11 14 dienoate}+\text{O}_2\rightarrow \text{Hydroperoxide derivatives}

Saponification

Alkaline hydrolysis cleaves the ester bond:

Methyl icosa 11 14 dienoate+NaOHcis 11 14 Eicosadienoic acid+Methanol\text{Methyl icosa 11 14 dienoate}+\text{NaOH}\rightarrow \text{cis 11 14 Eicosadienoic acid}+\text{Methanol}

Analytical Techniques

  • Gas Chromatography (GC): Monitors esterification efficiency and product purity.

  • Mass Spectrometry (MS): Identifies molecular fragments for structural confirmation.

  • NMR Spectroscopy: Validates double bond positions (cis-11,14 configuration) .

Biochemical Roles

This compound modulates inflammatory pathways and influences cellular signaling. Its unsaturation level enhances membrane fluidity, impacting lipid metabolism and oxidative stress responses .

Research Findings

  • Network Pharmacology: The compound interacts with serine/threonine kinases and nuclear receptors, suggesting roles in esophageal cancer treatment .

  • Metabolic Pathways: Involved in alkane biosynthesis and terminal olefin formation via fatty acid oxidation .

References are embedded within the text as per citation rules.

Scientific Research Applications

Methyl icosa-11,14-dienoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl icosa-11,14-dienoate involves its interaction with cellular membranes and enzymes. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in fatty acid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

The following table compares methyl icosa-11,14-dienoate with structurally related fatty acid esters:

Compound Name Molecular Formula Molecular Weight Double Bonds (Position) Key Features Source/Application
This compound C₂₁H₃₈O₂ 322.53 11Z,14Z Anti-inflammatory, used in network pharmacology models for colitis Codonopsis Radix Glycyrrhizae
(11Z,14Z)-Ethyl icosa-11,14-dienoate C₂₂H₄₀O₂ 336.55 11Z,14Z Ethyl ester variant; requires storage at -20°C Synthetic/experimental use
Methyl icosa-11,15-dienoate C₂₁H₃₈O₂ 322.53 11Z,15Z Minor component in insect secretions; role in pheromone signaling Bombus bohemicus secretions
Methyl icosa-11,14,17-trienoate C₂₁H₃₆O₂ 320.51 11Z,14Z,17Z Triunsaturated analogue; higher reactivity due to additional double bond Synthetic/studies on lipid metabolism
Methyl 11-eicosenoate C₂₁H₄₀O₂ 324.54 11Z Monounsaturated; higher melting point than dienoate Lipid biosynthesis research
(13Z,16Z)-Methyl docosa-13,16-dienoate C₂₃H₄₂O₂ 350.58 13Z,16Z Longer chain (C22); implicated in antifungal activity Fungal metabolites

Pharmacological and Functional Differences

  • Bioactivity: this compound demonstrates anti-inflammatory properties in ulcerative colitis models, likely via modulation of apoptosis pathways . In contrast, ethyl icosa-11,14-dienoate is less studied but shows stricter storage requirements, suggesting lower stability .
  • Biosynthetic Roles: this compound is involved in arachidonate biosynthesis in lower eukaryotes, acting as a substrate for acyltransferases in lipid metabolism . Its triunsaturated analogue (icosa-11,14,17-trienoate) is linked to human blood metabolites but lacks extensive pharmacological data .

This compound in Traditional Medicine

  • Network Pharmacology : Integrated into Jianpi Qingchang Huashi Recipe for ulcerative colitis, targeting pathways like NF-κB and MAPK .
  • Chronic Heart Failure : Acts synergistically with compounds like vitamin E in Jianpi Huatan Quyu Recipe, modulating oxidative stress and cardiomyocyte apoptosis .

Comparative Studies

  • .
  • Structural Stability: Ethyl esters (e.g., ethyl icosa-11,14-dienoate) exhibit reduced thermal stability compared to methyl esters, necessitating cryogenic storage .

Biological Activity

Methyl icosa-11,14-dienoate, also known as 11,14-eicosadienoic acid methyl ester, is a fatty acid methyl ester with significant biological activity. It has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and immunomodulatory contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C21H38O2
  • Molecular Weight : 322.5252 g/mol
  • Structure : Characterized by two double bonds located at the 11th and 14th carbon positions in the eicosa (20-carbon) chain.

The unique positioning of the double bonds contributes to its solubility and reactivity in biological systems, distinguishing it from other fatty acids like arachidonic acid and linoleic acid.

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

  • Inhibition of Inosine 5’-Monophosphate Dehydrogenase (IMPDH) :
    • This compound acts as a competitive inhibitor of IMPDH, an enzyme crucial for purine metabolism. The inhibition leads to decreased synthesis of guanine nucleotides, affecting cellular growth and proliferation.
  • Modulation of Inflammatory Responses :
    • It inhibits the binding of leukotriene B4 (LTB4) to its receptor on neutrophils, which is pivotal in mediating inflammatory responses. This action can reduce the production of pro-inflammatory mediators such as nitric oxide (NO) while increasing levels of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).

Anti-Inflammatory Effects

Research indicates that this compound has significant anti-inflammatory properties:

  • Cellular Studies : In murine macrophages, this compound modulates the production of inflammatory mediators by decreasing NO levels and altering cytokine profiles.
  • Animal Models : Dosage studies reveal that lower doses effectively modulate inflammatory responses without significant adverse effects.

Metabolic Role

This compound is involved in lipid metabolism and can be further metabolized into eicosatrienoic acids by desaturases. Its lipid-soluble nature facilitates incorporation into cellular membranes, influencing membrane fluidity and signaling pathways.

Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated competitive inhibition of IMPDH with a Ki value of 3.1 μM; modulation of inflammatory mediators in macrophages.
Explored its role in lipid metabolism; identified as a metabolite in various plant extracts.
Discussed its potential therapeutic applications based on network pharmacology analyses linking it to anti-inflammatory pathways.

Case Studies

  • Inflammation Modulation :
    • A study utilizing murine models showed that administration of this compound significantly reduced markers of inflammation compared to control groups. This effect was attributed to its dual action on IMPDH and LTB4 receptors.
  • Metabolic Pathway Analysis :
    • Research involving metabolic profiling indicated that this compound plays a role in regulating lipid profiles and inflammatory responses in vivo, suggesting potential applications in metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl icosa-11,14-dienoate
Reactant of Route 2
Reactant of Route 2
Methyl icosa-11,14-dienoate

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